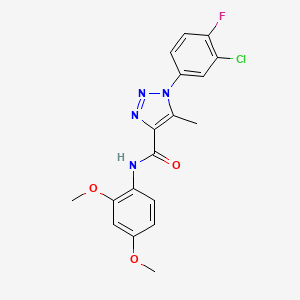
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClFN4O3 and its molecular weight is 390.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest that it may possess significant pharmacological properties.
- Chemical Formula: C₁₅H₁₂ClFN₄O
- Molecular Weight: 318.73 g/mol
- CAS Number: 179552-75-1
- InChI Key: QRZFUQFQXCRJRR-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from research studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl and triazole rings significantly affect cytotoxicity against different cancer cell lines.
Key Findings:
- Cytotoxicity Assays: The compound exhibited significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance, related triazole compounds have shown IC₅₀ values ranging from 6.2 μM to 43.4 μM against these cell lines .
- Mechanism of Action: Studies suggest that the anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways and inhibition of specific protein kinases involved in cancer progression .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 6.2 | Apoptosis induction |
| Triazole Derivative B | T47D | 27.3 | Protein kinase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Triazoles are known for their broad-spectrum antibacterial and antifungal effects.
Key Findings:
- Antibacterial Activity: The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values comparable to standard antibiotics .
- Antifungal Activity: Similar studies have indicated effective antifungal properties against strains like Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Case Studies
Several case studies have documented the biological efficacy of triazole derivatives similar to the target compound:
-
Study on Anticancer Efficacy:
- Researchers synthesized a series of triazole derivatives and tested their efficacy against multiple cancer cell lines.
- Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity compared to others.
-
Antimicrobial Screening:
- A comprehensive screening of various triazole derivatives showed promising results against both bacterial and fungal pathogens.
- The study concluded that structural modifications could lead to improved antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-10-17(22-23-24(10)11-4-6-14(20)13(19)8-11)18(25)21-15-7-5-12(26-2)9-16(15)27-3/h4-9H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXSGYEIJVSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














